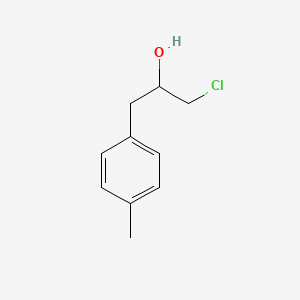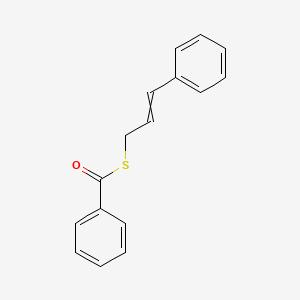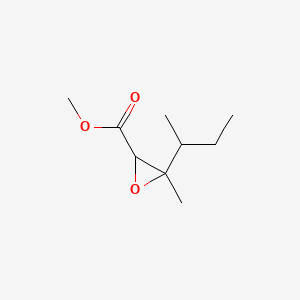![molecular formula C15H22O3 B11958169 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate CAS No. 5349-86-0](/img/structure/B11958169.png)
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical behavior and potential utility in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate typically involves the reaction of 4-(2-Methylbutan-2-yl)phenol with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 60-70°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into simpler alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products Formed
Oxidation: Phenoxy acids
Reduction: Alcohol derivatives
Substitution: Various substituted phenoxy compounds
Applications De Recherche Scientifique
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate
- Ethyl 2-[4-(2-methylbutan-2-yl)phenoxy]acetate
Uniqueness
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5349-86-0 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
2-[4-(2-methylbutan-2-yl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C15H22O3/c1-5-15(3,4)13-6-8-14(9-7-13)18-11-10-17-12(2)16/h6-9H,5,10-11H2,1-4H3 |
Clé InChI |
ICMMKRCNCRTGKF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)OCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)
![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)



